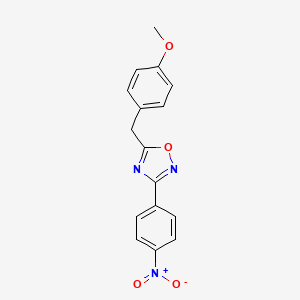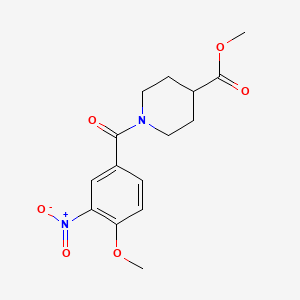![molecular formula C17H17NO3 B5748458 3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)
3-[(4-phenylbutanoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound that is commonly known as fenbufen. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is used to treat pain, inflammation, and fever. Fenbufen is synthesized by a complex chemical process and has been extensively researched for its scientific applications.
Mecanismo De Acción
Fenbufen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain perception, and fever. By inhibiting COX, fenbufen reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Fenbufen has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Fenbufen also inhibits platelet aggregation, which can reduce the risk of blood clots. It has also been shown to reduce lipid peroxidation, which is a marker of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenbufen has several advantages and limitations for lab experiments. It is a potent anti-inflammatory agent that can be used to study the inflammatory response. Fenbufen can also be used to study the effects of COX inhibition on prostaglandin production. However, fenbufen has some limitations. It can be toxic at high doses and can cause gastrointestinal side effects.
Direcciones Futuras
There are several future directions for research on fenbufen. One area of research is the development of new analogs of fenbufen that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of fenbufen on cancer cells. Fenbufen has been shown to have anti-cancer effects in vitro, and further research is needed to determine its potential as an anti-cancer agent. Additionally, fenbufen has been studied for its effects on Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition.
Conclusion
In conclusion, fenbufen is a chemical compound that has been extensively researched for its scientific applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Fenbufen works by inhibiting the enzyme cyclooxygenase, which reduces the production of prostaglandins. Fenbufen has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
Fenbufen is synthesized by the condensation of 4-phenylbutyric acid with anthranilic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified and crystallized to obtain pure fenbufen. The synthesis of fenbufen is a complex chemical process that requires skilled chemists and specialized equipment.
Aplicaciones Científicas De Investigación
Fenbufen has been extensively researched for its scientific applications. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. Fenbufen has been shown to inhibit the production of prostaglandins, which are responsible for inflammation, pain, and fever. It has also been studied for its effects on platelet aggregation, lipid metabolism, and oxidative stress.
Propiedades
IUPAC Name |
3-(4-phenylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(11-4-8-13-6-2-1-3-7-13)18-15-10-5-9-14(12-15)17(20)21/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSTYZNTDOOHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)


![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)


